molecular formula C17H28N4O2S B2644067 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline CAS No. 793716-19-5

2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline

Cat. No.: B2644067
CAS No.: 793716-19-5
M. Wt: 352.5
InChI Key: WAPFPPMFOAIGPT-UHFFFAOYSA-N
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Description

    Starting Material: Ethylpiperazine

    Reagent: The intermediate from the previous step

    Conditions: This step may require a catalyst such as palladium on carbon (Pd/C) and hydrogen gas for the hydrogenation process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline typically involves multiple steps:

  • Formation of the Piperidine Sulfonyl Intermediate

      Starting Material: Piperidine

      Reagent: Sulfonyl chloride

      Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Coupling with Aniline Derivative

      Starting Material: Aniline derivative

      Reagent: The piperidine sulfonyl intermediate

      Conditions: The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Typically performed in acidic or basic aqueous solutions.

      Products: Oxidized derivatives of the aniline or piperidine rings.

  • Reduction

      Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

      Conditions: Carried out in anhydrous solvents such as tetrahydrofuran (THF).

      Products: Reduced forms of the sulfonyl group or the aromatic ring.

  • Substitution

      Reagents: Halogenating agents like bromine (Br2), chlorine (Cl2)

      Conditions: Conducted in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

      Products: Halogenated derivatives of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, aluminum chloride

    Solvents: Dimethylformamide, tetrahydrofuran, water

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Chemistry: It serves as a building block in the synthesis of more complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperazine and piperidine rings may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline
  • 2-(4-Propylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline
  • 2-(4-Butylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline

Uniqueness

2-(4-Ethylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline is unique due to the presence of the ethyl group on the piperazine ring, which can influence its pharmacokinetic properties and biological activity. This subtle structural difference can lead to variations in its interaction with biological targets compared to its methyl, propyl, or butyl analogs.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-5-piperidin-1-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2S/c1-2-19-10-12-20(13-11-19)17-7-6-15(14-16(17)18)24(22,23)21-8-4-3-5-9-21/h6-7,14H,2-5,8-13,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPFPPMFOAIGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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